4-(Chlorosulfonyl)phenyl acetate
Overview
Description
4-(Chlorosulfonyl)phenyl acetate is an organic compound with the molecular formula C8H7ClO4S. It is known for its role as an intermediate in organic synthesis, particularly in the preparation of various chemical compounds. The compound features a chlorosulfonyl group attached to a phenyl ring, which is further connected to an acetate group. This unique structure allows it to participate in a variety of chemical reactions, making it valuable in both research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Chlorosulfonyl)phenyl acetate can be synthesized through several methods. One common approach involves the reaction of phenyl acetate with chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through techniques like distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-(Chlorosulfonyl)phenyl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different sulfonyl derivatives.
Hydrolysis: The compound can be hydrolyzed to produce phenyl acetate and sulfuric acid.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols are commonly used in substitution reactions, often in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with water acting as the nucleophile.
Major Products Formed
Substitution: Sulfonyl derivatives such as sulfonamides or sulfonate esters.
Hydrolysis: Phenyl acetate and sulfuric acid.
Reduction: Sulfonamide or other reduced sulfur-containing compounds.
Scientific Research Applications
4-(Chlorosulfonyl)phenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 4-(Chlorosulfonyl)phenyl acetate exerts its effects involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. In biological systems, the compound can interact with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can alter the activity or function of the target molecule, providing insights into its biological role .
Comparison with Similar Compounds
Similar Compounds
4-(Chlorosulfonyl)phenyl pivalate: Similar in structure but with a pivalate group instead of an acetate group.
4-(Chlorosulfonyl)benzoic acid: Contains a carboxylic acid group instead of an acetate group.
4-(Chlorosulfonyl)phenyl methyl ester: Features a methyl ester group instead of an acetate group.
Uniqueness
4-(Chlorosulfonyl)phenyl acetate is unique due to its specific combination of functional groups, which allows it to participate in a diverse array of chemical reactions. Its reactivity and versatility make it a valuable tool in both research and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(4-chlorosulfonylphenyl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-6(10)13-7-2-4-8(5-3-7)14(9,11)12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRBCVOWIUGFTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513144 | |
Record name | 4-(Chlorosulfonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79119-26-9 | |
Record name | 4-(Chlorosulfonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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